molecular formula C17H23ClN2 B4158190 1-N,2-N-dibenzylpropane-1,2-diamine;hydrochloride

1-N,2-N-dibenzylpropane-1,2-diamine;hydrochloride

Cat. No.: B4158190
M. Wt: 290.8 g/mol
InChI Key: SRJPBOUDRVIHGU-UHFFFAOYSA-N
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Description

N,N’-Dibenzyl-1,2-propanediamine hydrochloride is an organic compound with the molecular formula C17H22N2. It is a derivative of 1,2-propanediamine, where both amine groups are substituted with benzyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibenzyl-1,2-propanediamine hydrochloride can be synthesized through the reaction of 1,2-propanediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N,N’-dibenzyl-1,2-propanediamine hydrochloride involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzyl-1,2-propanediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N’-Dibenzyl-1,2-propanediamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-1,2-propanediamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dibenzyl-1,3-propanediamine
  • N,N’-Dimethyl-1,3-propanediamine
  • N,N’-Dibenzyl-1,2-ethanediamine

Uniqueness

N,N’-Dibenzyl-1,2-propanediamine hydrochloride is unique due to its specific substitution pattern on the 1,2-propanediamine backbone, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its high binding affinity to molecular targets make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-N,2-N-dibenzylpropane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2.ClH/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16;/h2-11,15,18-19H,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPBOUDRVIHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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